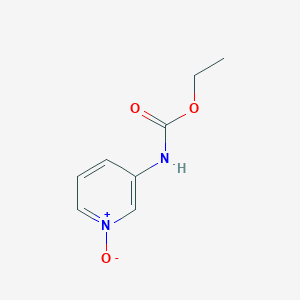![molecular formula C17H16N2O3S B239869 N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide, also known as AMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. AMT is a member of the benzamide family and is structurally similar to other compounds such as sulpiride and metoclopramide.
Wissenschaftliche Forschungsanwendungen
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been used in various scientific research applications, including as a tool to study the effects of dopamine receptor antagonists on behavior. N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have high affinity for the dopamine D2 receptor, making it a useful tool to study the effects of dopamine receptor antagonists on behavior.
Wirkmechanismus
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. By blocking dopamine receptors, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide can alter the activity of dopamine in the brain, leading to changes in behavior.
Biochemical and Physiological Effects:
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide can reduce locomotor activity and induce catalepsy in rats, suggesting that it may have potential as an antipsychotic medication. Additionally, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide has been shown to have anxiolytic effects in mice, indicating that it may have potential as an anti-anxiety medication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide in lab experiments is its high affinity for the dopamine D2 receptor, making it a useful tool to study the effects of dopamine receptor antagonists on behavior. However, a limitation of using N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is that it may have off-target effects on other receptors, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide. One area of interest is the development of more selective dopamine receptor antagonists that can be used to study the effects of dopamine on behavior. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide and its potential applications in the treatment of psychiatric disorders. Finally, studies are needed to investigate the potential side effects of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide and to determine its safety for use in humans.
In conclusion, N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. Its high affinity for the dopamine D2 receptor makes it a useful tool to study the effects of dopamine receptor antagonists on behavior. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide involves the reaction of 3-acetylphenyl isothiocyanate with 4-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide.
Eigenschaften
Produktname |
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-4-3-5-14(10-13)18-17(23)19-16(21)12-6-8-15(22-2)9-7-12/h3-10H,1-2H3,(H2,18,19,21,23) |
InChI-Schlüssel |
RNJPSURZUOACEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)

![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)



